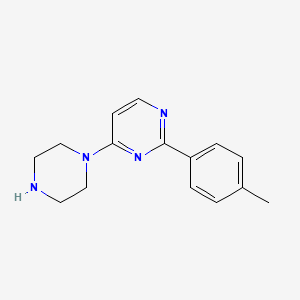

2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)15-17-7-6-14(18-15)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMDXTMBVQOIAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine: Synthesis, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core molecular identifiers, physicochemical properties, a robust synthesis protocol, and its potential applications in drug discovery, grounded in the established pharmacology of its constituent scaffolds.

Molecular Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research. This compound is a molecule that combines three key pharmacophores: a pyrimidine ring, a piperazine linker, and a p-tolyl (4-methylphenyl) group. While a dedicated PubChem entry for this exact structure is not available, its molecular identifiers can be reliably generated from its structure.

Canonical SMILES: Cc1ccc(cc1)c2nc(ncc2)N3CCNCC3

InChIKey: FHPGXYXQZXVALX-UHFFFAOYSA-N

The physicochemical properties of a compound are critical predictors of its pharmacokinetic and pharmacodynamic behavior. The calculated properties for this compound are summarized below, providing insight into its potential as a drug candidate.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₁₈N₄ | Defines the elemental composition and exact mass. |

| Molecular Weight | 254.33 g/mol | Influences absorption and diffusion; falls within Lipinski's Rule of Five. |

| XLogP3 | 2.8 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| H-Bond Donors | 1 | The N-H group on the piperazine ring can engage in hydrogen bonding with targets. |

| H-Bond Acceptors | 4 | Nitrogen atoms in the pyrimidine and piperazine rings act as H-bond acceptors. |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Suggests excellent potential for oral bioavailability and cell permeability.[1] |

Synthesis and Mechanistic Rationale

The synthesis of 2-aryl-4-(piperazin-1-yl)pyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is efficient and modular, allowing for the introduction of diverse functionalities.

Proposed Synthetic Workflow

The logical synthesis route involves the reaction of a halogenated pyrimidine precursor with piperazine, followed by a second substitution or a coupling reaction. A more direct and convergent approach starts with 2,4-dichloropyrimidine and sequentially adds the two aryl and piperazine moieties.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(4-Methylphenyl)-4-chloropyrimidine

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) and 4-methylphenylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction vessel.

-

Heat the mixture to 90°C and stir under an inert atmosphere for 12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate.

Causality: The Suzuki coupling is an excellent choice for forming the aryl-pyrimidine bond due to its high functional group tolerance and efficiency. Palladium(0) is the active catalyst, and the base is required for the transmetalation step of the catalytic cycle.

Step 2: Synthesis of this compound

-

Dissolve the 2-(4-methylphenyl)-4-chloropyrimidine intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add anhydrous piperazine (1.5 eq) and potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to 100°C and stir for 6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from ethanol to obtain the pure final product.

Causality: The chlorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic substitution. Piperazine acts as the nucleophile, and potassium carbonate serves as a base to neutralize the HCl generated during the reaction, driving it to completion.

Role in Medicinal Chemistry and Drug Discovery

The pyrimidinylpiperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] Its versatility stems from the combined properties of the pyrimidine and piperazine rings.

-

Pyrimidine: Acts as a versatile scaffold that can engage in hydrogen bonding and π-stacking interactions with biological targets. Pyrimidine derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects.[2]

-

Piperazine: Often incorporated to improve aqueous solubility and oral bioavailability. The basic nitrogen of the piperazine ring is typically protonated at physiological pH, which can form a key salt-bridge interaction with acidic residues (e.g., aspartate, glutamate) in a target's active site.

Potential Therapeutic Targets

Derivatives of 1-(2-Pyrimidinyl)piperazine are well-known metabolites of several anxiolytic drugs (e.g., buspirone) and act as antagonists of α2-adrenergic receptors and partial agonists of 5-HT1A receptors.[3][4][5] This suggests that the core scaffold has significant neuropharmacological activity.

More recently, 4-(piperazin-1-yl)pyrimidine derivatives have been designed as potent and irreversible inhibitors of the menin-MLL interaction, a key target in acute myeloid leukemia (AML).[6][7] The piperazine moiety in these inhibitors is crucial for positioning a reactive group to form a covalent bond with the target protein.

Caption: Structure-function relationships of the core scaffold.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any research workflow.

Caption: Standard workflow for analytical validation.

Standard Operating Procedure

-

Mass Spectrometry (MS):

-

Dissolve a small sample in methanol or acetonitrile.

-

Analyze using electrospray ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ ion at m/z 255.16. This confirms the molecular weight of the compound.

-

-

¹H NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Expected Signals:

-

A singlet around 2.3-2.4 ppm for the methyl (-CH₃) protons.

-

Aromatic protons from the p-tolyl group appearing as two doublets between 7.0-8.0 ppm.

-

Signals for the pyrimidine ring protons.

-

Multiple signals for the piperazine ring protons, typically between 2.5-4.0 ppm.

-

A broad singlet for the piperazine N-H proton.

-

-

-

High-Performance Liquid Chromatography (HPLC):

-

Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Monitor the elution profile using a UV detector.

-

Expected Result: A single major peak, indicating the purity of the compound. The area of this peak relative to the total area of all peaks should be ≥95%.

-

This rigorous analytical process ensures the trustworthiness of any subsequent biological or pharmacological data generated using the compound.

References

-

PubChem. 1-(2-Pyrimidinyl)piperazine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-[4-(4-Nitrophenyl)-1-piperazinyl]pyrimidine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyrimidinylpiperazine. [Link]

-

PubChem. 4-(Piperazin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

-

Luo, M., et al. (2024). Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. European Journal of Medicinal Chemistry, 280, 116918. [Link]

-

ResearchGate. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors. [Link]

-

Patel, M., et al. (2004). 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat. Journal of Pharmacological and Toxicological Methods, 50(3), 189-96. [Link]

-

PubChem. 2-(4-Methylphenyl)indolizine. National Center for Biotechnology Information. [Link]

-

ResearchGate. SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). [Link]

-

PharmaCompass. 1-pyrimidinylpiperazine Drug Information. [Link]

-

PubChem. SID 87544496. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 2-piperazin-1-yl-pyrimidine. [Link]

-

InChI Key Database. 8-[4-[1-oxido-4-(2-pyrimidyl)piperazin-1-ium-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-quinone. [Link]

-

ResearchGate. Synthesis of piperazin–2–yl–pyrimidines. [Link]

Sources

- 1. ▷ InChI Key Database ⚛️ | 8-[4-[1-oxido-4-(2-pyrimidyl)piperazin-1-ium-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-quinone [inchikey.info]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-(2-pyrimidinyl)-piperazine, a buspirone metabolite, modulates bladder function in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and development of a series of 4-(piperazin-1-yl)pyrimidines as irreversible menin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking a New Frontier in Alzheimer's Therapy: A Technical Guide to 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD), a progressive neurodegenerative disorder, continues to pose a significant global health challenge.[1] The cholinergic hypothesis, which posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits seen in AD, remains a cornerstone of therapeutic strategies.[2][3][4] Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a clinically validated approach to managing AD symptoms.[2][4][5] This guide delves into the promising therapeutic potential of a novel class of compounds: 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which have demonstrated potent and selective AChE inhibitory activity. We will explore their rational design, synthesis, mechanism of action, and structure-activity relationships, providing a comprehensive resource for researchers in the field of neurodegenerative drug discovery.

The Rationale for Targeting Acetylcholinesterase in Alzheimer's Disease

The progressive loss of cholinergic neurons in the brains of Alzheimer's patients leads to a significant reduction in the neurotransmitter acetylcholine.[4] This deficit is strongly correlated with the cognitive decline, memory impairment, and language dysfunction characteristic of the disease.[1] Acetylcholinesterase inhibitors (AChEIs) function by blocking the action of AChE, thereby increasing the synaptic availability of acetylcholine and enhancing cholinergic neurotransmission.[5] Currently approved AChEIs for AD, such as donepezil, rivastigmine, and galantamine, offer symptomatic relief but have limitations in terms of efficacy and side effects.[1][6] This necessitates the discovery of new generations of AChEIs with improved potency, selectivity, and pharmacokinetic profiles.

The 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide scaffold has emerged as a promising template for the development of novel AChEIs.[1][7][8] This chemical structure combines the pyrimidine and piperazine moieties, which are known to interact with the active site of AChE.[8] By systematically modifying the substituents on this core structure, it is possible to fine-tune the inhibitory activity and selectivity of these compounds.

Synthesis of 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide Derivatives: A Step-by-Step Protocol

The synthesis of the target 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives is a multi-step process that can be adapted to generate a library of analogues for structure-activity relationship studies.[1] The general synthetic route is outlined below.

Figure 1: General synthetic scheme for 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives.

Experimental Protocol (General Procedure): [1]

-

Synthesis of Intermediate 2: To a solution of the appropriate N-substituted amine derivative (Intermediate 1) in a suitable solvent such as CH2Cl2, add a pyrimidine precursor and a coupling agent like TBTU in the presence of a base such as DIEA at 0 °C.

-

Stir the reaction mixture at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pyrimidine-5-carboxamide core (Intermediate 2).

-

Synthesis of Final Compounds: To a solution of Intermediate 2 and the desired substituted piperazine in a suitable solvent, add a coupling reagent and a base.

-

Stir the reaction at room temperature or with heating as required, monitoring by TLC.

-

After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the final compound by column chromatography to yield the target 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivative.

Note: Specific reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for each derivative.

Mechanism of Action and Biological Evaluation

The inhibitory activity of the synthesized compounds against AChE and butyrylcholinesterase (BuChE) is typically evaluated using the Ellman's method.[1][7] This colorimetric assay measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis.

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated, with several compounds demonstrating moderate to potent AChE inhibitory activity.[1] The results for a selection of these compounds are summarized in the table below.

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |

| 6g | 0.90 | 7.53 | 8.37 |

| 6f | 1.25 | 9.87 | 7.90 |

| 6h | 1.54 | 12.3 | 7.99 |

| Donepezil | 0.02 | 6.54 | 327 |

Table 1: In vitro inhibitory activities of selected 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives against AChE and BuChE.[1]

Among the synthesized compounds, compound 6g emerged as the most potent inhibitor of AChE with an IC50 value of 0.90 µM and exhibited good selectivity over BuChE.[1]

Kinetic studies of compound 6g revealed a mixed-type inhibition of AChE.[1][7] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Molecular docking studies provide further insight into the binding mode of these inhibitors. The pyrimidine ring and the piperazine moiety are proposed to interact with key amino acid residues in the active site gorge of AChE through hydrogen bonding and π-π stacking interactions.[1][7]

Figure 2: Proposed mixed-type inhibition of AChE by compound 6g.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies of the 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have provided valuable insights for the design of more potent inhibitors.[9]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the piperazine moiety significantly influence the inhibitory activity. Electron-withdrawing groups at certain positions can enhance the potency.

-

The Carboxamide Linker: The length and flexibility of the linker between the pyrimidine core and the terminal phenyl group are crucial for optimal interaction with the enzyme's active site.

-

The Pyrimidine Core: The pyrimidine ring itself is a key pharmacophoric element, likely involved in hydrogen bonding interactions within the active site.

These SAR findings provide a roadmap for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Therapeutic Potential and Future Directions

The 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, particularly compound 6g, represent a promising new class of acetylcholinesterase inhibitors with the potential for the treatment of Alzheimer's disease.[1][7] Their potent and selective inhibition of AChE, coupled with a well-defined mechanism of action, makes them attractive lead compounds for further development.

Future research in this area should focus on:

-

In vivo evaluation: Assessing the efficacy, pharmacokinetics, and safety of the lead compounds in animal models of Alzheimer's disease.

-

Blood-brain barrier permeability: Optimizing the chemical structure to ensure adequate penetration into the central nervous system.

-

Further optimization: Synthesizing and evaluating additional analogues based on the established SAR to further improve potency and selectivity.

References

-

Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

The AChE inhibitors containing pyrimidine and piperazine fragments. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. [Link]

-

Acetylcholinesterase inhibitors in Alzheimer's disease. PMC. [Link]

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. [Link]

-

Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. PubMed. [Link]

-

Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. PubMed. [Link]

-

Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC. [Link]

-

Cholinesterase Inhibitors for Alzheimer's Disease. WebMD. [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]

-

Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]

-

Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. [Link]

-

Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Spandidos Publications. [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

-

Progress in mechanisms of acetylcholinesterase inhibitors and memantine for treatment of Alzheimer's disease. OAE Publishing Inc. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Alzheimer Disease Medication. Medscape. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]

- 4. Molecular Medicine Reports [spandidos-publications.com]

- 5. oaepublish.com [oaepublish.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Stock Solutions for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine: An Application Guide

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of the compound 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental results. By explaining the rationale behind each step, this guide aims to empower users to prepare high-quality stock solutions tailored to their specific research needs.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with a p-tolyl group at the 2-position and a piperazine moiety at the 4-position. The pyrimidine core is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The incorporation of a piperazine ring often enhances aqueous solubility and provides a handle for further chemical modification, while the methylphenyl group increases lipophilicity.[2]

Given the limited publicly available physicochemical data for this specific molecule, this guide synthesizes information from structurally related compounds, such as 2-(1-Piperazinyl)pyrimidine and other aryl-substituted piperazinyl-pyrimidines, to provide a robust framework for its handling and solution preparation.[3][4] The basic nitrogen atoms in the piperazine and pyrimidine rings suggest that the solubility of this compound will be pH-dependent.[5]

Physicochemical Properties and Solubility Profile

A precise understanding of the physicochemical properties is paramount for accurate stock solution preparation. While experimental data for the target compound is scarce, we can estimate its properties based on its constituent parts and closely related analogues.

| Property | Estimated Value / Profile | Rationale / Reference |

| Molecular Formula | C₁₅H₁₈N₄ | Based on chemical structure. |

| Molecular Weight | ~254.33 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on related piperazinyl-pyrimidine compounds.[3] |

| Aqueous Solubility | Low at neutral pH, higher at acidic pH. | The basic nitrogen atoms in the piperazine and pyrimidine rings will be protonated at low pH, forming more soluble salts. This is a common characteristic of similar compounds.[5] |

| Organic Solvent Solubility | High solubility is expected in polar aprotic solvents like DMSO and DMF. Good solubility is also anticipated in protic solvents like ethanol and methanol. | Based on the general solubility of pyrimidine and piperazine derivatives.[6] The presence of the aromatic p-tolyl group may also confer solubility in solvents like dichloromethane (DCM) and chloroform. |

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for the preparation of a stock solution of this compound.

Caption: Workflow for preparing a stock solution.

Detailed Protocol for Stock Solution Preparation

This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Reagents

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity

-

Sterile, amber glass vials or polypropylene cryovials

-

Calibrated analytical balance

-

Spatula

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes

Safety Precautions

While a specific safety data sheet (SDS) for the target compound is not available, related piperazine and pyrimidine compounds can be corrosive and cause skin and eye irritation.[7] Therefore, the following precautions are mandatory:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Step-by-Step Procedure

-

Calculate the Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 254.33 g/mol * 1000 mg/g = 2.54 mg

-

-

-

Weigh the Compound:

-

Tare a clean, empty vial on the analytical balance.

-

Carefully weigh approximately 2.54 mg of this compound into the vial. Record the exact mass.

-

-

Solvent Addition and Dissolution:

-

Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration. The volume can be calculated as follows:

-

Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)

-

For example, if you weighed exactly 2.54 mg: Volume (mL) = [2.54 mg / 254.33 g/mol ] / 0.010 mol/L = 1.0 mL

-

-

Cap the vial securely.

-

Vortex the solution for 1-2 minutes until the compound is completely dissolved.

-

If the compound does not readily dissolve, brief sonication in a water bath can be applied. Visually inspect the solution to ensure there are no undissolved particulates.

-

-

Storage and Handling:

-

For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.

-

When using the stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

-

Quality Control and Best Practices

-

Purity Assessment: The purity of the solid compound should be confirmed by appropriate analytical methods (e.g., HPLC, LC-MS, NMR) before preparing the stock solution.

-

Solubility Testing: For novel compounds or when using a new solvent, it is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

-

Documentation: Maintain detailed records of the stock solution preparation, including the compound batch number, exact mass weighed, final concentration, date of preparation, and storage conditions.

-

Stability: While pyrimidine derivatives are generally stable, the stability of this specific compound in solution over time should be periodically verified, especially for long-term experiments.[8]

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not dissolve | Insufficient solvent volume; low solubility in the chosen solvent. | Add a small amount of additional solvent. If still not dissolved, consider gentle warming or sonication. If the issue persists, a different solvent may be required. |

| Precipitate forms upon freezing | The compound has limited solubility at low temperatures. | Before use, warm the stock solution to room temperature and vortex to ensure the compound is fully redissolved. |

| Inconsistent experimental results | Degradation of the stock solution; inaccurate concentration. | Prepare a fresh stock solution. Verify the calibration of the balance and pipettes. |

References

-

Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance - Der Pharma Chemica. Available at: [Link]

-

2-piperazin-1-yl-pyrimidine - 20980-22-7, C8H12N4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

-

Pyrimidinylpiperazine - Wikipedia. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed. Available at: [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. Available at: [Link]

- WO1998014450A1 - Pyrimidine derivatives and processes for the preparation thereof - Google Patents.

-

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine - Therapeutic Target Database. Available at: [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. Available at: [Link]

-

Physical data of the pyrimidinyl piperazine derivatives (2-4f) - ResearchGate. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. Available at: [Link]

-

2-Pyrimidinyl piperazine | C8H12N4 | CID 3023263 - PubChem - NIH. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

-

Novel 5-Aryl-[3][7][9]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application - MDPI. Available at: [Link]

-

4-(Piperazin-1-yl)pyrimidine | C8H12N4 | CID 18321137 - PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. cas 2415621-31-5|| where to buy 4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine [english.chemenu.com]

- 3. CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine | CymitQuimica [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

Application Notes & Protocols for Determining the Cell Permeability of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

Introduction: The Permeability Question in Drug Discovery

The journey of a drug from administration to its site of action is fraught with biological barriers, the most fundamental of which is the cell membrane. A compound's ability to effectively cross these lipid bilayers—a property known as cell permeability—is a critical determinant of its oral bioavailability, distribution, and overall pharmacokinetic profile.[1] Consequently, early and accurate assessment of permeability is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable absorption, distribution, metabolism, and excretion (ADME) characteristics and avoid costly late-stage failures.[2]

This guide focuses on establishing a robust permeability profile for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine , a molecule featuring a pyrimidine core linked to a piperazine moiety.[3][4] Such scaffolds are common in medicinal chemistry, often associated with a wide range of biological activities.[5][6][7] Understanding the permeability of this specific compound is essential for predicting its potential as an orally administered therapeutic and for guiding further lead optimization.

We will first perform an in silico assessment based on the molecule's physicochemical properties to form an initial hypothesis. Subsequently, this document provides detailed principles and step-by-step protocols for two complementary, industry-standard assays: the high-throughput Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the gold-standard Caco-2 cell-based assay for biologically relevant transport, including active efflux mechanisms.[8][9]

In Silico Assessment and Permeability Prediction

Before embarking on laboratory experiments, a computational analysis of the molecule's structure provides valuable predictive insights. This is often guided by frameworks like Lipinski's "Rule of Five," which identifies key physicochemical properties that correlate with oral bioavailability.[10][11]

Compound: this compound

Structure:

(Simplified 2D representation)

Predicted Physicochemical Properties:

| Property | Predicted Value | Lipinski's Guideline | Implication for Permeability |

| Molecular Weight (MW) | ~280.37 g/mol | < 500 | Favorable; small size facilitates diffusion.[10] |

| LogP (Lipophilicity) | ~2.5 - 3.5 | < 5 | Favorable; balanced lipophilicity is crucial for partitioning into the membrane without being trapped.[10][12] |

| Hydrogen Bond Donors | 1 (Piperazine -NH) | ≤ 5 | Favorable; minimizes the energetic penalty of desolvation required to enter the lipid bilayer.[11] |

| Hydrogen Bond Acceptors | 4 (2 pyrimidine N, 2 piperazine N) | ≤ 10 | Favorable; within the accepted range for good permeability.[10] |

| Topological Polar Surface Area (TPSA) | ~41.1 Ų | < 140 Ų | Favorable; suggests good potential for intestinal and blood-brain barrier penetration. |

Interpretation: Based on this in silico analysis, this compound exhibits a promising profile for passive membrane permeability. All key parameters fall well within the guidelines for orally bioavailable drugs. However, computational models cannot predict the influence of active transport proteins. The piperazine moiety, in particular, can be a recognition site for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of cells, thereby reducing intracellular concentration and absorption.[13][14] Therefore, experimental validation is essential.

Assay 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle and Rationale

The PAMPA model is a non-cell-based, high-throughput assay that isolates and measures passive transcellular diffusion.[8][15] It utilizes a 96-well filter plate where the membrane is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial lipid bilayer.[16] The assay measures the rate at which a compound diffuses from a donor compartment, through this artificial membrane, into an acceptor compartment.

Why this choice? PAMPA is a rapid and cost-effective method to specifically assess passive permeability.[16] By eliminating the complexities of active transporters and metabolic enzymes, it provides a clean baseline measurement of a molecule's intrinsic ability to cross a lipid barrier, making it an ideal primary screen.[8]

Experimental Workflow: PAMPA

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA

Materials:

-

PAMPA "sandwich" plate system (96-well filter donor plate and acceptor plate)

-

This compound

-

Control compounds: Propranolol (high permeability), Atenolol (low permeability)

-

Lecithin (phosphatidylcholine)

-

Dodecane

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Multichannel pipette

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Lipid Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[16]

-

Preparation of Compound Solutions:

-

Prepare 10 mM stock solutions of the test compound and controls in 100% DMSO.

-

Create the final donor solution by diluting the stock solutions to 10 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., < 5%) to not disrupt the membrane.[16]

-

-

Assay Plate Setup:

-

Dosing: Immediately after coating, add 150 µL of the prepared 10 µM donor solutions (test compound and controls) to the appropriate wells of the donor plate. Run each condition in triplicate.

-

Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Cover with a lid and incubate in a moisture-saturated chamber for 16-20 hours at room temperature (25°C).[16]

-

Sample Collection: After incubation, carefully disassemble the plates. Collect samples from both the donor and acceptor wells for analysis.

-

Quantification: Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a validated LC-MS/MS method. Also, determine the initial concentration in the donor solution (CD(0)).

Data Analysis and Interpretation

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe (cm/s) = - [ (VD * VA) / ((VD + VA) * Area * time) ] * ln(1 - [CA(t) / Ceq])

Where:

-

VD = Volume of donor well (cm³)

-

VA = Volume of acceptor well (cm³)

-

Area = Effective membrane area (cm²)

-

time = Incubation time (seconds)

-

Ceq = Equilibrium concentration = [ (CD(t) * VD) + (CA(t) * VA) ] / (VD + VA)

Expected Results & Classification:

| Compound | Permeability Classification | Expected Pe (x 10⁻⁶ cm/s) |

| Atenolol (Control) | Low | < 1.0 |

| This compound | To be determined | (Experimental Value) |

| Propranolol (Control) | High | > 10.0 |

This table provides a framework for classifying the permeability of the test compound based on its calculated Pe value relative to established low and high permeability controls.

Assay 2: Caco-2 Cell Permeability Assay

Principle and Rationale

The Caco-2 assay is the industry gold standard for predicting in vivo human intestinal absorption.[17] Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports (e.g., Transwell™ inserts).[9] These monolayers form functional tight junctions and express key uptake and efflux transporters, such as P-glycoprotein (P-gp), providing a more physiologically relevant model than artificial membranes.[17][18]

Why this choice? This assay moves beyond passive diffusion to assess the net flux of a compound, which is the sum of passive permeability and active transport. By measuring transport in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions, we can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 suggests the compound is a substrate for an efflux transporter like P-gp, a critical piece of information for predicting its true absorption potential.[9]

Experimental Workflow: Caco-2 Assay

Caption: Workflow for the bidirectional Caco-2 Cell Permeability Assay.

Detailed Protocol: Caco-2 Assay

Materials:

-

Caco-2 cells

-

24-well Transwell™ plates (e.g., 0.4 µm pore size)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4

-

This compound and controls (e.g., Propranolol, Atenolol, and a known P-gp substrate like Talinolol)

-

TEER meter (e.g., EVOM2)

-

Lucifer Yellow dye for integrity check

-

Incubator (37°C, 5% CO₂)

-

Orbital shaker

Procedure:

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.

-

Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for full differentiation and formation of tight junctions.[9]

-

-

Monolayer Integrity Verification:

-

Transport Experiment:

-

Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS buffer.

-

Prepare the dosing solution of the test compound and controls (e.g., 10 µM) in HBSS.

-

For A-to-B transport (n=3): Add the dosing solution to the apical (top) compartment and fresh HBSS to the basolateral (bottom) compartment.[19]

-

For B-to-A transport (n=3): Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.[19]

-

-

Incubation: Incubate the plates for 1-2 hours at 37°C on an orbital shaker (e.g., 50 rpm) to ensure adequate mixing.[19][20]

-

Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments for each direction.

-

Post-Assay Integrity Check:

-

Re-measure TEER. Values should be >75% of the initial reading.[18]

-

Perform a Lucifer Yellow leak test to confirm that paracellular transport is minimal.

-

-

Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

-

dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)

-

A = Surface area of the membrane (cm²)

-

C0 = Initial concentration in the donor compartment (mol/cm³)

The Efflux Ratio (ER) is then calculated:

ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

| Parameter | Value | Interpretation |

| Papp (A-to-B) | < 1.0 x 10⁻⁶ cm/s | Low Permeability (e.g., Atenolol) |

| 1.0 - 10.0 x 10⁻⁶ cm/s | Moderate Permeability | |

| > 10.0 x 10⁻⁶ cm/s | High Permeability (e.g., Propranolol)[18] | |

| Efflux Ratio (ER) | < 2 | No significant active efflux detected.[9] |

| ≥ 2 | Potential substrate for an efflux transporter (e.g., P-gp).[9][13] |

Hypothetical Data Summary for this compound:

| Compound | PAMPA Pe (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |

| Atenolol | 0.5 | 0.4 | 0.5 | 1.25 | Low (~50%) |

| Propranolol | 15.2 | 21.5 | 20.8 | 0.97 | High (>90%) |

| Talinolol | 8.1 | 2.5 | 15.5 | 6.2 | Moderate (P-gp Substrate) |

| Test Compound | 12.5 | 4.2 | 13.1 | 3.1 | Moderate (Potential Efflux) |

This hypothetical data suggests the test compound has high intrinsic passive permeability (from PAMPA) but is also a substrate for active efflux (ER > 2 in Caco-2), which may limit its overall absorption in vivo.

Conclusion and Next Steps

This guide provides a comprehensive framework for assessing the cell permeability of this compound. The in silico analysis predicts favorable physicochemical properties for passive diffusion. The PAMPA protocol offers a direct measure of this passive permeability, while the Caco-2 assay provides a more complex, biologically relevant picture that includes the critical impact of active efflux transporters.

If the experimental data confirms that the compound is an efflux substrate (ER ≥ 2), further studies may be warranted. These could include co-dosing with known P-gp inhibitors (e.g., verapamil) in the Caco-2 model to confirm the specific transporter involved or proceeding to in vivo pharmacokinetic studies in animal models to determine the ultimate impact on bioavailability.

References

- Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from a PDF available on the Technology Networks website.

-

JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

-

PMC - NIH. (2022). A novel cell permeability assay for macromolecules. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Piperazin-1-yl)pyrimidine. Retrieved from [Link]

-

ACS Publications. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

ACS Publications. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. Retrieved from [Link]

-

Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

-

AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

-

Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

-

ResearchGate. (2010). Defining optimum lipophilicity and molecular weight ranges for drug candidates-Molecular weight dependent lower logD limits based on permeability. Retrieved from [Link]

-

DiVA. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

-

PMC - NIH. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]

- Merck Millipore. (n.d.). MultiScreen Caco-2 Assay System. Retrieved from a PDF on the Merck Millipore website.

-

BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

-

PMC - NIH. (2009). Application of Method Suitability for Drug Permeability Classification. Retrieved from [Link]

- Unknown Source. (n.d.). Caco2 assay protocol. Provided as a search result.

-

Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]

- MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from a PDF on the MilliporeSigma website.

- Wipf Group. (2017). Predicting a Drug's Membrane Permeability.

-

IJPBS. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2025). Quantitative analysis of in situ small molecule permeability. Retrieved from [Link]

- LookChem. (n.d.). PIPERAZINE.

-

Oxford Academic. (2017). Prediction of the permeability of neutral drugs inferred from their solvation properties. Bioinformatics. Retrieved from [Link]

-

EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

-

PMC - NIH. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1: Synthetic route for the pyrimidinyl piperazine derivatives (2-4f). Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

-

YouTube - Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubMed. (2003). Synthesis and biological activity of piperazine-based dual MMP-13 and TNF-alpha converting enzyme inhibitors. Retrieved from [Link]

- U.S. Food and Drug Administration (FDA). (2022). An Overview of In Vitro BE Studies.

-

ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 2. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazines | Chemical Bull Pvt Ltd [chemicalbull.com]

- 8. PAMPA | Evotec [evotec.com]

- 9. Caco-2 Permeability | Evotec [evotec.com]

- 10. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 14. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 18. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 20. MDCK Permeability Assay | Domainex [domainex.co.uk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

Welcome to the technical support center for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format, focusing on the scientific principles behind each troubleshooting step.

Understanding the Molecule: Physicochemical Insights

Before delving into troubleshooting, it's crucial to understand the structural characteristics of this compound that govern its solubility. The molecule is comprised of a pyrimidine ring, a piperazine ring, and a methylphenyl group.

-

The Piperazine Moiety : This functional group contains two nitrogen atoms, making the compound a weak base.[1] The pKa values of piperazine itself are approximately 5.35 and 9.73.[1] The substituted piperazine in our compound of interest will have its own distinct pKa values, but we can anticipate that its solubility will be highly pH-dependent. At lower pH values, the nitrogen atoms in the piperazine ring will become protonated, increasing the molecule's polarity and enhancing its solubility in aqueous solutions.

-

The Pyrimidine and Methylphenyl Groups : These aromatic components contribute to the molecule's lipophilicity, or "greasiness." This characteristic can lead to poor solubility in aqueous media. The methyl group on the phenyl ring further increases this lipophilic nature.

This dual nature—a basic, ionizable group and a lipophilic core—is the primary driver of the solubility challenges you may encounter.

Frequently Asked Questions & Troubleshooting Guides

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?

This is a common issue stemming from the compound's limited solubility at neutral pH. Here’s a systematic approach to address this:

Initial Steps: Solvent Selection and pH Adjustment

-

Start with an Organic Stock Solution : It is standard practice to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. A related compound, 2-(1-Piperazinyl)pyrimidine, is reported to be soluble in DMF, DMSO, and ethanol at 10 mg/mL.[2]

-

pH Modification of the Aqueous Buffer : The key to solubilizing this weakly basic compound in an aqueous medium is to lower the pH. By acidifying the buffer, you protonate the piperazine nitrogen atoms, thereby increasing the molecule's polarity and aqueous solubility.

-

Recommended Action : Prepare your desired buffer and adjust the pH to a more acidic value (e.g., pH 4-5) using a dilute acid like hydrochloric acid (HCl). Then, attempt to dilute your organic stock solution into the acidified buffer. Once the compound is dissolved, you can carefully and slowly adjust the pH back up to your target experimental pH, monitoring for any signs of precipitation.

-

Workflow for pH-Dependent Solubilization

Caption: Workflow for dissolving the compound using pH modification.

Q2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer, even after trying pH adjustment. What are my next options?

Precipitation upon dilution into an aqueous environment is a classic sign of a compound with low aqueous solubility.[3] This "crashing out" occurs when the solvent composition abruptly shifts from organic to aqueous. Here are several strategies to overcome this:

Method 1: Gradual Solvent Exchange

Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent polarity can help keep the compound in solution.[3]

Method 2: Employing Co-solvents or Surfactants

Incorporating a small percentage of a biocompatible co-solvent or a non-ionic surfactant can significantly improve the solubility of lipophilic compounds.[3][4]

| Additive | Typical Starting Concentration | Mechanism of Action |

| Ethanol | 1-5% (v/v) | Increases the polarity of the solvent mixture. |

| PEG-400 | 1-10% (v/v) | Acts as a co-solvent and can form hydrogen bonds. |

| Tween-80 or Polysorbate 80 | 0.1-1% (v/v) | A non-ionic surfactant that forms micelles to encapsulate the drug. |

| Cyclodextrins (e.g., HP-β-CD) | Varies (e.g., 2-10%) | Forms inclusion complexes with the hydrophobic parts of the molecule.[4][5] |

Experimental Protocol: Testing Co-solvents

-

Prepare your aqueous buffer.

-

Add the chosen co-solvent or surfactant to the buffer at the desired concentration.

-

Gently mix to ensure homogeneity.

-

Slowly add your DMSO stock solution of this compound to the co-solvent-containing buffer while vortexing.

-

Visually inspect for any precipitation.

Q3: I need to prepare a solution for an in vivo study. What formulation strategies should I consider for this poorly soluble compound?

For in vivo applications, formulation becomes critical for ensuring adequate bioavailability. The strategies for poorly soluble drugs are well-established and aim to enhance both solubility and absorption.[4][6][7]

Formulation Approaches for In Vivo Studies

Caption: Overview of formulation strategies for in vivo delivery.

-

Lipid-Based Formulations : These include self-emulsifying drug delivery systems (SEDDS), which are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[6] This approach can significantly enhance the oral bioavailability of lipophilic drugs.

-

Solid Dispersions : The drug is dispersed in a solid polymeric matrix in an amorphous state.[4] This prevents the drug from crystallizing and improves its dissolution rate.

-

Nanosuspensions : The particle size of the drug is reduced to the nanometer range, which dramatically increases the surface area available for dissolution.[7][8]

The choice of formulation will depend on the required dose, the route of administration, and the specific physicochemical properties of the final drug candidate.

Q4: My solution appears clear initially, but a precipitate forms after a few hours or upon storage at 4°C. Why is this happening and how can I prevent it?

This phenomenon is known as delayed precipitation and indicates that you have created a supersaturated, thermodynamically unstable solution. While the compound may be kinetically trapped in solution for a short period, it will eventually equilibrate and precipitate out.

Causes and Solutions for Delayed Precipitation

| Potential Cause | Explanation | Recommended Action |

| Supersaturation | The concentration of the compound is above its equilibrium solubility in the final solvent system. | Reduce the final concentration of the compound. Empirically determine the maximum stable concentration. |

| Temperature Effects | Solubility is often temperature-dependent. Cooling the solution can decrease solubility and lead to precipitation.[9] | Prepare solutions fresh before use. If storage is necessary, store at room temperature or the temperature at which it will be used, after confirming stability. |

| Buffer Instability | Some buffer components, particularly phosphates, can interact with dissolved compounds and promote precipitation over time, especially in the presence of certain ions or high concentrations of organic co-solvents.[10][11] | Consider using an alternative buffer system (e.g., citrate or HEPES) and re-evaluate solubility. |

To prevent this, it is crucial to determine the equilibrium solubility of this compound in your final experimental medium.

Protocol: Kinetic Solubility Assessment

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add your test buffer.

-

Add a small volume of the DMSO stock to the buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

-

Allow the plate to shake at room temperature for 2-24 hours.

-

Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which turbidity significantly increases corresponds to the kinetic solubility limit.

By understanding and respecting this solubility limit, you can prepare stable solutions for your experiments.

References

-

LookChem. Production Method of 2-(4'-Methylphenyl)-pyridine. [Link]

-

PubChem. 4-(Piperazin-1-yl)pyrimidine. [Link]

-

New World Encyclopedia. Piperazine. [Link]

-

Wikipedia. Piperazine. [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

ResearchGate. How do I remove piperazine from the solid compound?. [Link]

-

ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

-

MDPI. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. [Link]

-

ResearchGate. pKa values of common substituted piperazines. [Link]

-

MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

- Google Patents.

-

Chromedia. HPLC Troubleshooting Guide. [Link]

-

LookChem. PIPERAZINE. [Link]

-

PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

-

Taylor & Francis. Piperazines – Knowledge and References. [Link]

-

World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

Reddit. Buffer keeps precipitating. Any advice why?. [Link]

-

PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

-

ResearchGate. How can I reverse a buffer precipitation in HPLC column?. [Link]

-

CAS Common Chemistry. 1,4-Bis(2-methyl-1-propen-1-yl)piperazine. [Link]

-

PubChem. 1-Piperonylpiperazine. [Link]

-

PubChem. SID 87544496. [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]

- 11. reddit.com [reddit.com]

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine is a critical process in the development of various pharmacologically active molecules.[1] Achieving high purity and yield is paramount, yet researchers often encounter challenges related to impurity formation. This guide provides a structured approach to identifying, understanding, and mitigating the formation of common impurities during this synthesis.

Common Synthetic Routes and Potential Impurity Hotspots

A prevalent method for synthesizing the target compound involves a nucleophilic aromatic substitution (SNAr) reaction between 2-(4-methylphenyl)-4-chloropyrimidine and piperazine. Another common approach is the Buchwald-Hartwig amination.[2][3] Each of these routes has specific steps where impurities are likely to form.

Synthetic Route Overview

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Identifying and Resolving Impurities

This section addresses specific issues you might encounter during your synthesis and provides actionable steps for resolution.

Q1: I'm observing an unexpected spot on my TLC with a similar Rf to my starting material, 2-(4-methylphenyl)-4-chloropyrimidine. What could it be?

Possible Cause: This could be an isomer of your starting material, such as 4-(4-methylphenyl)-2-chloropyrimidine. The regioselectivity of the initial pyrimidine ring formation can sometimes lead to a mixture of isomers.[4]

Troubleshooting Steps:

-

Re-evaluate Starting Material Purity:

-

Obtain a high-resolution NMR (¹H and ¹³C) of your starting chloropyrimidine. Look for distinct sets of aromatic and pyrimidine proton signals that would indicate the presence of an isomer.

-

Utilize LC-MS to see if there are two compounds with the same mass but different retention times.

-

-

Optimize the Pyrimidine Synthesis:

-

If you are synthesizing the chloropyrimidine in-house, carefully control the reaction temperature and stoichiometry of the reagents. Different reaction conditions can favor the formation of one isomer over the other.

-

-

Purification Strategy:

-

If the isomeric impurity is present, a careful column chromatography with a shallow solvent gradient may be necessary to separate the isomers before proceeding to the next step.

-

Q2: My final product shows a peak in the mass spectrum that is 14 Da higher than the expected product. What is this impurity?

Possible Cause: This is likely a methylated impurity, specifically 2-(4-Methylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidine. This can occur if a methylating agent is present or if a solvent like dimethylformamide (DMF) is used at high temperatures, which can act as a source of methyl groups.[5]

Troubleshooting Steps:

-

Solvent Selection:

-

If using DMF, consider lowering the reaction temperature or switching to an alternative high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). However, be aware that DMSO can also participate in side reactions.[6]

-

-

Scrutinize Reagents:

-

Ensure that none of your reagents, particularly the base, are contaminated with methylating agents.

-

-

Analytical Confirmation:

-

Use ¹H NMR to look for a singlet integrating to three protons around 2.3-2.5 ppm, which is characteristic of an N-methyl group on the piperazine ring.

-

Q3: I have a significant amount of a high molecular weight impurity that is double the mass of my desired product. What could be the cause?

Possible Cause: This is likely a dimeric impurity, such as 1,4-bis(2-(4-methylphenyl)pyrimidin-4-yl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the chloropyrimidine starting material.

Troubleshooting Steps:

-

Control Stoichiometry:

-

Use a molar excess of piperazine relative to the chloropyrimidine. This will statistically favor the mono-substitution product. A common starting point is 2-3 equivalents of piperazine.

-

-

Reaction Conditions:

-

Add the chloropyrimidine slowly to a solution of piperazine. This maintains a high concentration of the amine nucleophile throughout the reaction, reducing the chance of the mono-substituted product reacting further.

-

Lowering the reaction temperature can also help to control the reactivity and reduce the formation of the di-substituted product.

-

Q4: My reaction is sluggish and incomplete, and I'm seeing byproducts from my Buchwald-Hartwig amination. How can I improve this?

Possible Cause: Inefficient catalyst turnover, ligand degradation, or competing side reactions like hydrodehalogenation are common issues in Buchwald-Hartwig couplings.[2]

Troubleshooting Steps:

-

Catalyst and Ligand Selection:

-

Ensure your palladium catalyst and phosphine ligand are of high quality and are not oxidized.

-

Consider using more advanced, sterically hindered biarylphosphine ligands which are known to improve catalytic activity and reduce side reactions.[2]

-

-

Base Selection:

-

The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are often used.[4] Ensure the base is anhydrous.

-

-

Solvent Purity:

-

Use anhydrous, deoxygenated solvents. Oxygen can deactivate the palladium catalyst.

-

-

Reaction Monitoring:

-

Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.

-

Caption: Potential pathways for impurity formation.

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for identifying impurities in this synthesis?

A: A combination of techniques is most effective.[7][8]

-

High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities.[9][10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated component, which is crucial for initial identification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation of unknown impurities once they are isolated.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[9]

Q: What are the typical acceptance criteria for impurities in a pharmaceutical setting?

A: The International Council for Harmonisation (ICH) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5] Generally, for impurities with known structures, the limit is often set at not more than 0.15%. For any unidentified impurity, the threshold is typically lower, often around 0.10%.

Q: Can I use a copper-catalyzed Ullmann condensation for this synthesis?

A: While Ullmann-type reactions are a classic method for forming C-N bonds, they often require harsh conditions such as high temperatures and stoichiometric amounts of copper.[11][12] This can lead to more side reactions and impurities compared to the milder conditions of a palladium-catalyzed Buchwald-Hartwig amination.[2] However, modern advancements with soluble copper catalysts and specific ligands have improved the utility of Ullmann condensations.[13]

Q: How can I effectively remove water-soluble impurities like excess piperazine and salts?

A: An aqueous workup is the most straightforward method.

-

Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine helps to break up emulsions and further remove water from the organic layer.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Summary of Potential Impurities and Analytical Signatures

| Impurity Name | Potential Cause | Key Analytical Signature (MS or NMR) |

| 4-(4-methylphenyl)-2-chloropyrimidine | Isomeric starting material | Same mass as starting material, different chromatographic retention time and NMR spectrum. |

| 2-(4-Methylphenyl)-4-(4-methylpiperazin-1-yl)pyrimidine | Methylating agent or solvent | M+14 peak in mass spectrum; singlet around 2.3-2.5 ppm in ¹H NMR. |

| 1,4-bis(2-(4-methylphenyl)pyrimidin-4-yl)piperazine | Incorrect stoichiometry | High molecular weight peak in mass spectrum (approx. double the product mass). |

| 2-(4-methylphenyl)pyrimidine | Hydrodehalogenation (Buchwald-Hartwig) | Mass corresponding to the loss of chlorine and addition of hydrogen from the starting material. |

References

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Ullmann condensation. Retrieved from [Link]

-

Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

-

Li, X., et al. (2022). Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

-

Gevorgyan, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development. Retrieved from [Link]

- Google Patents. (n.d.). CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

-

Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

-

Inorganica Chimica Acta. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2022). Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors. Retrieved from [Link]

-

ChemSynthesis. (n.d.). Piperazines database - synthesis, physical properties. Retrieved from [Link]

-

Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

Nature Protocols. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Retrieved from [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (2024, January 10). Buchwald–Hartwig amination. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

-

Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]

-

RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

-

LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

-

Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from [Link]

-

Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. ajrconline.org [ajrconline.org]

- 8. biomedres.us [biomedres.us]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

resolving recrystallization problems for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

Technical Support Center: Recrystallization Solutions for 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine

Executive Summary & Chemical Context

Welcome to the technical support center. You are likely working with This compound , a pharmacophore common in kinase inhibitor discovery (similar to scaffolds found in Imatinib analogs).[1]